2-Bromo-4,6-difluorobenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method starts with 3,5-difluorobromobenzene as a basic raw material. The process involves bromination, diazotization, and subsequent reactions to form the desired compound . Another method involves the use of recombinant Escherichia coli expressing nitrile hydratase to convert 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, which can then be brominated to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of biocatalytic processes, such as employing recombinant nitrile hydratases, has been explored to produce intermediates like 2,6-difluorobenzamide efficiently . These methods are advantageous due to their environmental friendliness and high catalytic efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, fluorine, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF (N,N-dimethylformamide) and specific temperature and pH settings to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzamides, while nucleophilic substitution can produce derivatives with different functional groups .
Scientific Research Applications
2-Bromo-4,6-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, derivatives of 2,6-difluorobenzamide have been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the respiratory chain of fungi and bacteria . This inhibition disrupts the energy production process in these organisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-4,6-difluorobenzamide include:
2,6-Difluorobenzamide: A precursor in the synthesis of this compound.
4-Bromo-2,6-difluorobenzonitrile: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific combination of bromine and fluorine atoms on the benzamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMVUFWNYCASAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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